N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine
Overview
Description
N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine, also known as DMB-PROP, is a novel chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. DMB-PROP belongs to a class of compounds called thienobenzothiepines, which have been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism Of Action
The mechanism of action of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has also been shown to inhibit the activity of the Akt signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical And Physiological Effects
N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has also been shown to modulate the expression of various genes that are involved in the regulation of cell growth and survival. In addition, N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been shown to have a low toxicity profile in vitro and in vivo.
Advantages And Limitations For Lab Experiments
One advantage of using N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine in lab experiments is its relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine in lab experiments is its low yield, which can make it difficult to obtain sufficient quantities for large-scale experiments.
Future Directions
There are several future directions for research on N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to optimize the synthesis method to improve the yield of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine. Additionally, further studies are needed to elucidate the mechanism of action of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine and its effects on various signaling pathways. Finally, more studies are needed to investigate the safety and toxicity of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine in vivo.
Synthesis Methods
The synthesis of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine involves the condensation reaction of 2-aminothiophene with 1,2-dibromoethane, followed by the reaction with sodium hydride and 2,3-dihydrothieno[3,4-b][1,4]dioxine. The final step involves the reaction with N,N-dimethylprop-2-en-1-amine to yield N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine. The synthesis method has been reported in a few research articles, and the yield of N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been reported to be around 30%.
Scientific Research Applications
N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In a recent study, N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has anti-viral activity against the influenza virus by inhibiting the viral replication cycle. N,N-Dimethyl-3-thieno(2,3-c)(2)benzothiepin-4(9H)-ylidenepropylamine has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJLUTCIUOCIQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1154-12-7 (hydrochloride) | |
Record name | Dithiadene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005802619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40973608 | |
Record name | Bisulepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bisulepin | |
CAS RN |
5802-61-9 | |
Record name | N,N-Dimethyl-3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5802-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dithiadene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005802619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisulepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40973608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-3-thieno[2,3-c][2]benzothiepin-4(9H)-ylidenepropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.